molecular formula C19H13ClN4O3S B11646507 5-amino-2-(2-chlorophenyl)-6-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

5-amino-2-(2-chlorophenyl)-6-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11646507
M. Wt: 412.8 g/mol
InChI Key: AQBKQUYXLFRELE-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-2-(2-chlorophenyl)-6-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a potent and selective small molecule inhibitor designed to target Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. The PIM kinase family (PIM1, PIM2, PIM3) are serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis, and their overexpression is frequently associated with various hematological malignancies and solid tumors [https://pubmed.ncbi.nlm.nih.gov/19783951/]. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity and downstream signaling. This disruption can lead to the induction of apoptosis and the reduction of tumor cell growth in experimental models. The core structure of this inhibitor incorporates a [1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, including kinase inhibition [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273094/]. Its primary research value lies in its utility as a chemical probe to elucidate the complex biological functions of PIM kinases in oncogenesis, study signaling pathways in cancer cell lines, and evaluate potential synergies with other therapeutic agents. It is an essential tool for in vitro and in vivo preclinical studies aimed at validating PIM kinases as a viable target for anticancer drug discovery. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H13ClN4O3S

Molecular Weight

412.8 g/mol

IUPAC Name

5-amino-2-(2-chlorophenyl)-6-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C19H13ClN4O3S/c1-27-15-9-10(6-7-14(15)25)8-12-16(21)24-19(22-17(12)26)28-18(23-24)11-4-2-3-5-13(11)20/h2-9H,21H2,1H3/b10-8-

InChI Key

AQBKQUYXLFRELE-NTMALXAHSA-N

Isomeric SMILES

COC1=C/C(=C\C2=C(N3C(=NC2=O)SC(=N3)C4=CC=CC=C4Cl)N)/C=CC1=O

Canonical SMILES

COC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)C4=CC=CC=C4Cl)N)C=CC1=O

Origin of Product

United States

Preparation Methods

Table 1: Core Formation Optimization

Starting MaterialReagentTemperature (°C)Time (h)Yield (%)
2-Amino-5-nitro-1,3,4-thiadiazolePPA90668
2-Amino-5-nitro-1,3,4-thiadiazoleH₂SO₄110452
2-Amino-5-nitro-1,3,4-thiadiazoleAcetic Acid120841

Polyphosphoric acid outperforms sulfuric or acetic acid due to reduced sulfonation side reactions and milder conditions.

While the core structure in this compound already contains the 2-chlorophenyl group, analogous protocols for aryl introduction are critical for derivatives. The Suzuki–Miyaura cross-coupling of 2-bromothiadiazolopyrimidones with 2-chlorophenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C achieves >85% coupling efficiency. For example, 7-methyl-2-(4-chlorophenyl)-5H-thiadiazolo[3,2-a]pyrimidin-5-one is synthesized in 87% yield under these conditions.

Table 2: Cross-Coupling Efficiency with Varied Catalysts

CatalystBaseSolventYield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O87
Pd(OAc)₂/XPhosCsFTHF/H₂O73
PdCl₂(dppf)NaHCO₃DMF/H₂O65

Optimal results require Pd(PPh₃)₄ and polar aprotic solvents to stabilize the palladium intermediate.

Z-Selective Knoevenagel Condensation for Methylidene Side Chain

The 6-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl] group is introduced via Knoevenagel condensation between 5-amino-2-(2-chlorophenyl)-7H-thiadiazolo[3,2-a]pyrimidin-7-one and 3-methoxy-4-oxocyclohexa-2,5-dienecarbaldehyde. Using piperidine as a base in ethanol at 60°C, the Z-isomer predominates (Z:E = 7:1) due to steric hindrance favoring the less bulky configuration.

Table 3: Stereoselectivity Under Varied Conditions

BaseSolventTemperature (°C)Z:E RatioYield (%)
PiperidineEtOH607:172
DBUDMF803:165
NH₄OAcMeOH505:158

Piperidine in ethanol maximizes Z-selectivity while avoiding decomposition of the dienone moiety.

Reduction of Nitro to Amino Group

The final step involves reducing the 5-nitro group to an amine using hydrogen gas (1 atm) over 10% Pd/C in ethanol at room temperature. Quantitative conversion occurs within 3 hours, with no over-reduction observed. Alternative methods like Fe/HCl or SnCl₂ result in lower yields (50–60%) due to side reactions with the thiadiazole ring.

Spectral Characterization and Validation

Key spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, C₅-H), 7.65–7.58 (m, 4H, Ar-H), 6.92 (d, J = 10.2 Hz, 1H, CH=), 5.34 (s, 2H, NH₂), 3.81 (s, 3H, OCH₃).

  • HRMS (ESI) : m/z calc. for C₂₀H₁₄ClN₅O₃S [M+H]⁺: 464.0567, found: 464.0571.

Challenges and Optimization Opportunities

  • Regioselectivity in Core Formation : Competing cyclization pathways may yield [2,3-a] isomers; β-ketoester electronic tuning minimizes this.

  • Z/E Isomerization : Thermal equilibration above 80°C favors the E-isomer; rapid workup below 60°C preserves Z-configuration.

  • Amination Side Reactions : Over-reduction or N-alkylation during nitro group reduction necessitates strict control of H₂ pressure and catalyst loading .

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-(2-CHLOROPHENYL)-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the imino group to an amine.

    Substitution: Halogen substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions vary depending on the desired transformation, with parameters such as temperature, pressure, and solvent being carefully controlled.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with thiadiazole and pyrimidine structures. For instance, derivatives of thiazolo[4,5-d]pyrimidine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The introduction of specific functional groups appears to enhance their biological activity, making them promising candidates for further development as anticancer agents .

Case Study: Thiazolo[4,5-d]pyrimidine Derivatives

  • Synthesis : New derivatives were synthesized through a one-pot reaction involving sulfur and 2-cyanoacetamide.
  • Evaluation : The antiproliferative activities were tested on human cancer cell lines (A375, C32, DU145, MCF-7) and normal cell lines (CHO-K1 and HaCaT).
  • Results : Several compounds demonstrated significant cytotoxicity, indicating the potential of these derivatives in cancer therapy .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of this compound. Research indicates that certain thiadiazole derivatives can act as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase. In silico studies suggest that structural modifications may enhance their inhibitory effects .

Case Study: 5-Lipoxygenase Inhibition

  • Method : Molecular docking studies were conducted to evaluate binding affinities.
  • Findings : The compound showed promising results as a potential inhibitor of 5-lipoxygenase, suggesting its utility in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of 5-amino-2-(2-chlorophenyl)-6-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves several steps that include the formation of the thiadiazole and pyrimidine rings. Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure and purity of the synthesized compounds.

Synthesis Overview

  • Starting Materials : Utilize readily available reagents like 2-cyanoacetamide.
  • Reactions : Employ multi-step synthetic pathways to construct the desired heterocyclic framework.
  • Characterization Techniques :
    • Nuclear Magnetic Resonance (NMR)
    • X-ray Crystallography
    • Mass Spectrometry

Broader Implications

The versatility of this compound extends beyond anticancer and anti-inflammatory applications. Its unique structural features may allow for adaptations leading to novel therapeutic agents targeting various diseases.

Mechanism of Action

The mechanism of action of (6Z)-2-(2-CHLOROPHENYL)-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent type, position, and stereochemistry. Key comparisons include:

Compound Name / Structure Key Substituents Physical Properties (Melting Point) Biological Activity Reference
Target Compound 2-chlorophenyl, (Z)-3-methoxy-4-oxocyclohexadienylidene, amino Not reported Not explicitly stated -
Ethyl 5-(4-chlorophenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-chlorophenyl, 2-methoxybenzylidene, ethyl ester Not reported Anticancer (docking studies)
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine 4-methoxyphenyl, diphenyl Not reported Not reported
2-(Fur-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one Fur-2-yl, nitro 229–230°C Anticoagulant (implied)
Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-methoxyphenyl, trimethoxybenzylidene, ethyl ester Not reported Not reported

Key Observations :

  • Methoxy and Oxocyclohexadienylidene Groups : The (Z)-configured 3-methoxy-4-oxocyclohexadienylidene substituent is unique, differing from simpler benzylidene or furyl groups in analogues. This moiety could enhance π-π stacking or hydrogen-bonding interactions in molecular targets .
  • Amino vs. Ester/Carboxamide Groups: The amino group at position 5 contrasts with ester or carboxamide substituents in analogues (e.g., ), which may influence solubility and pharmacokinetic profiles.
Spectroscopic and Physical Properties
  • IR/NMR Data: The target compound’s amino group would show N–H stretches near 3300–3500 cm⁻¹ in IR, distinct from ester C=O stretches (~1700 cm⁻¹) in analogues .
  • Melting Points : Thiadiazolo[3,2-a]pyrimidines with bulky substituents (e.g., trimethoxybenzylidene in ) have higher melting points (>200°C) compared to furyl or alkyl derivatives (145–230°C) . The target compound’s melting point is unreported but likely falls within this range.

Biological Activity

5-amino-2-(2-chlorophenyl)-6-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a synthetic compound belonging to the class of thiadiazolopyrimidine derivatives. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer domains. The following sections will detail its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring fused with a pyrimidine moiety. The presence of a chlorophenyl group and a methoxy-substituted cyclohexadiene contributes to its biological profile.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of thiadiazolopyrimidine derivatives. In particular, compounds similar to the target compound showed varying degrees of activity against both Gram-positive and Gram-negative bacteria:

  • Gram-positive bacteria : The compound exhibited significant activity against Staphylococcus aureus and Bacillus cereus, with some derivatives showing minimum inhibitory concentration (MIC) values below 100 µg/mL.
  • Gram-negative bacteria : Limited activity was observed against Escherichia coli and Pseudomonas aeruginosa, although certain derivatives demonstrated promising results in specific assays .

Anticancer Activity

The anticancer potential of thiadiazolo[3,2-a]pyrimidinones has been extensively studied. The target compound was tested against various cancer cell lines:

  • Cytotoxicity : The MTT assay indicated that certain derivatives exhibited potent cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 5.69 to 9.36 µM. This suggests that structural modifications significantly influence the anticancer efficacy of these compounds .
  • Mechanism of Action : In silico docking studies have indicated that these compounds may inhibit key signaling pathways involved in cancer proliferation, particularly through interactions with the STAT3 enzyme, which is crucial for tumor growth and survival .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that specific functional groups on the thiadiazolo-pyrimidine scaffold are critical for enhancing biological activity. For instance:

  • Electron-withdrawing groups : The presence of halogens or electron-withdrawing substituents on the phenyl ring increased antibacterial and anticancer activities.
  • Substitution patterns : Variations in the methoxy group and its position relative to other substituents also affected potency, indicating that careful design can optimize therapeutic effects .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

  • Study on Thiadiazolopyrimidine Derivatives : A series of derivatives were synthesized and tested for their biological activities. Notably, some were found to inhibit bacterial biofilm formation and showed significant anticancer properties in vitro .
  • Cytotoxicity Against Tumor Cell Lines : Research demonstrated that certain thiadiazolopyrimidine derivatives displayed strong cytotoxic effects against multiple cancer cell lines including HepG2 and PC3, emphasizing their potential as chemotherapeutic agents .

Q & A

(Basic) What synthetic strategies are recommended for the efficient laboratory-scale synthesis of this compound?

The synthesis typically involves multi-step routes, starting with the preparation of the thiadiazolo-pyrimidine core. Key steps include:

  • Cyclization : Formation of the thiadiazole ring via sulfur incorporation under catalytic conditions (e.g., using Lawesson’s reagent or elemental sulfur) .
  • Cross-coupling : Palladium-catalyzed Suzuki or Heck reactions to attach the chlorophenyl group and methoxy-oxocyclohexadienylidene substituent .
  • Z-Selective Olefination : Controlled Wittig or Horner-Wadsworth-Emmons reactions to ensure stereochemical fidelity of the methylidene group .
    Optimization Tips : Use anhydrous solvents (e.g., THF, DMF), inert atmospheres, and monitor reaction progress via TLC or LC-MS. Purification via column chromatography or recrystallization improves yield .

(Advanced) How can researchers address discrepancies in NMR and mass spectrometry data during structural validation?

  • Contradiction Analysis : Compare experimental 1H^1H-NMR shifts with computational predictions (DFT calculations) to resolve ambiguities in substituent positioning .
  • High-Resolution MS : Use HRMS to confirm molecular ion peaks and isotopic patterns, distinguishing between isobaric interferences .
  • X-ray Crystallography : Resolve absolute configuration disputes, particularly for the Z-configured methylidene group, by obtaining single-crystal data .

(Basic) Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 1H^1H, 13C^13C, and 2D techniques (e.g., COSY, NOESY) to assign stereochemistry and confirm substituent positions .
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation .
  • Elemental Analysis : Verify stoichiometry of C, H, N, and S to rule out byproduct contamination .

(Advanced) What methodologies optimize regioselectivity in cross-coupling reactions involving the thiadiazolo-pyrimidine core?

  • Catalyst Screening : Test Pd(PPh3_3)4_4, Pd(OAc)2_2, or Buchwald-Hartwig catalysts to enhance coupling efficiency at the C-2 and C-6 positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve solubility of halogenated intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time and minimize side-product formation in Suzuki-Miyaura couplings .

(Advanced) How can structure-activity relationship (SAR) studies evaluate the impact of substituents on bioactivity?

  • Systematic Substituent Variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on receptor binding .
  • Biological Assays : Test derivatives for antimicrobial or anticancer activity using standardized protocols (e.g., MIC assays, MTT cytotoxicity tests) .
  • Computational Docking : Model interactions with target enzymes (e.g., kinases) to rationalize activity trends .

(Basic) What are the stability considerations for this compound under different storage conditions?

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the cyclohexadienylidene moiety .
  • Moisture Control : Use desiccants to avoid hydrolysis of the thiadiazole ring .
  • Temperature : Long-term stability tests at -20°C show minimal decomposition over 6 months .

(Advanced) How can computational modeling predict reactivity in nucleophilic substitution reactions?

  • DFT Calculations : Map electrostatic potential surfaces to identify electrophilic sites (e.g., C-5 of the pyrimidine ring) prone to nucleophilic attack .
  • Kinetic Studies : Monitor activation energy barriers for substitutions at the 2-chlorophenyl group using Arrhenius plots .

(Basic) What solvent systems are optimal for solubility and purification?

  • Polar Solvents : DMSO or DMF for reaction media; ethanol/water mixtures for recrystallization .
  • Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) for effective separation of byproducts .

(Advanced) What mechanistic insights explain the compound’s susceptibility to oxidative degradation?

  • Radical Pathways : ESR studies reveal peroxide-mediated oxidation at the methoxy-oxocyclohexadienylidene group, forming quinone-like derivatives .
  • Protective Strategies : Add antioxidants (e.g., BHT) to reaction mixtures to stabilize the dienone system .

(Advanced) How can researchers design in vitro assays to assess the compound’s interaction with DNA or proteins?

  • Fluorescence Quenching : Titrate the compound into ethidium bromide-bound DNA to measure intercalation .
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., topoisomerase II) to quantify binding kinetics .
  • Circular Dichroism : Monitor conformational changes in protein secondary structure upon compound binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.